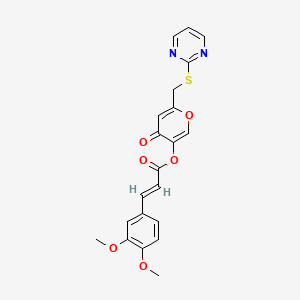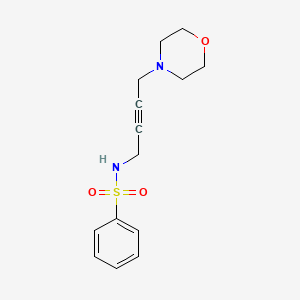
N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide, also known as MBBS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a sulfonamide derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Formamidine Synthesis
N-sulfonyl formamidines, including our compound of interest, play a crucial role in pharmaceutical and agrochemical industries. Researchers have developed an operationally rapid and efficient synthesis method for N-sulfonyl formamidines under mild conditions. This method involves the reaction of a mixture of an amine, a sulfonyl azide, and a terminal ynone in a catalyst-free and solvent-free system. Terminal ynones serve as the carbon source for formamidines, leading to their formation via complete cleavage of C-C bonds .
Insecticidal and Acaricidal Agents
N-sulfonyl formamidines find applications in insecticidal and acaricidal drugs. For instance:
Sustainable Synthesis Methods
Efforts to develop sustainable synthetic methods for N-sulfonyl formamidines continue. Researchers aim to minimize environmental impact by avoiding metal catalysts and using environmentally friendly solvents. The recent one-pot multicomponent approach proposed by Wusiman and colleagues is a step in this direction .
Beyond Pharmaceuticals
While N-sulfonyl formamidines are primarily associated with drug-related research, their applications extend beyond pharmaceuticals. Researchers explore their potential in materials science, catalysis, and other fields.
properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-20(18,14-6-2-1-3-7-14)15-8-4-5-9-16-10-12-19-13-11-16/h1-3,6-7,15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVUSOPOFQRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2598820.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine](/img/structure/B2598823.png)
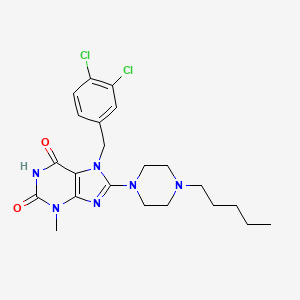
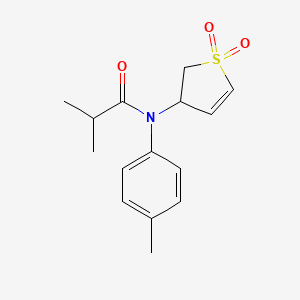
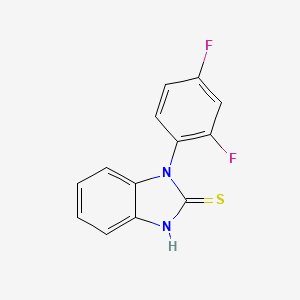
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2598829.png)
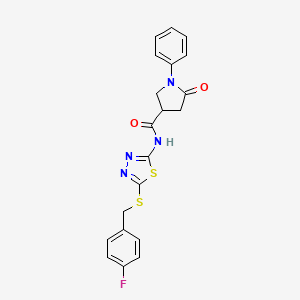
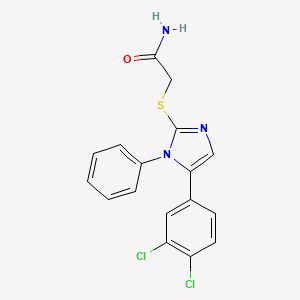
![5-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2598832.png)
![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)
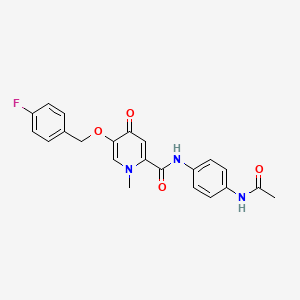

![5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2598841.png)
